molecular formula C11H9Cl2N3S B2591927 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 91064-40-3

4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2591927
CAS No.: 91064-40-3
M. Wt: 286.17
InChI Key: JMUBCVRQTQJXDS-UHFFFAOYSA-N
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Description

“4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C11H9Cl2N3S. It has a molecular weight of 286.18 . This compound is part of a class of compounds known as 1,2,4-triazoles, which are characterized by a five-membered ring structure containing three nitrogen atoms .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate. Hydrazinolysis of the resulting compound yielded a related 4-allyl-5-((diphenylphosphoryl)methyl)-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring is substituted at the 4-position with an allyl group and at the 5-position with a 2,4-dichlorophenyl group .

Scientific Research Applications

Reactivity and Biological Activity

Compounds with open thiogroups, including derivatives of 1,2,4-triazole-3-thiones, exhibit significant antioxidant and antiradical activity. These compounds have shown positive impacts on the overall condition and biochemical processes in patients exposed to high doses of radiation. The comparison of these synthesized 3-thio-1,2,4-triazoles with biogenic amino acids such as cysteine highlights their biological significance due to the presence of free SH-groups in their structure. This underlines the chemical versatility and potential pharmacological utility of 1,2,4-triazole-3-thione derivatives in synthesizing new molecules with varied biological activities (Kaplaushenko, 2019).

Pharmacological Applications

The exploration of novel 1,2,4-triazole derivatives has led to significant advances in drug development, showcasing the broad range of biological activities these compounds possess. Recent studies emphasize the therapeutic potential of these derivatives across various domains, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This broad spectrum of activity underlines the importance of 1,2,4-triazole derivatives in the pharmaceutical industry and their role in addressing a range of diseases and conditions. The ongoing interest in these compounds stems from their structural versatility, allowing for numerous modifications that can lead to the development of new drugs (Ferreira et al., 2013).

Chemical Synthesis and Properties

The synthesis and study of 1,2,4-triazole derivatives, including their physico-chemical properties, remain an area of active research. These derivatives are not only significant in pharmaceutical and medical fields but also find applications in engineering, metallurgy, and agriculture. They are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Moreover, some derivatives act as corrosion inhibitors and pest control agents in agriculture. The extensive study of these compounds highlights their versatility and wide range of potential applications across different sectors (Parchenko, 2019).

Environmental Impact

The assessment of the environmental impact of organochlorine compounds, including 2,4-dichlorophenyl derivatives, has shown that these compounds generally exert moderate toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment can vary significantly depending on the presence of capable microflora for biodegradation. This aspect is critical for understanding the environmental behavior of 2,4-dichlorophenyl derivatives and managing their impact on aquatic ecosystems (Krijgsheld & Gen, 1986).

Safety and Hazards

The safety and hazards associated with “4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” are not specifically known. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on “4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” and related compounds could include further investigation into their synthesis, chemical reactivity, and biological activity. Given the known biological activities of related 1,2,4-triazole compounds, there may be potential for the development of new pharmaceuticals based on these structures .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUBCVRQTQJXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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